4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme-linked Immunosorbent Assay (ELISA) Development
4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, a related hapten, was synthesized and used in the development of a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples (Zhang et al., 2008).
Apoptosis Induction in Cell Lines
A study found that 4-methylthio-2-oxobutanoic acid, a closely related compound, induces apoptosis in BAF3 murine lymphoid cells, highlighting its potential role in cellular apoptosis mechanisms (Quash et al., 1995).
Synthesis of Chromones
Research on the photochemical synthesis of chromones involved irradiating esters of various acids, including 3-oxobutanoic acid, which is structurally similar to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. This work aids in understanding chromone synthesis pathways (Álvaro et al., 1987).
Leukotriene D4 Antagonists and 5-lipoxygenase Inhibitors
A series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, structurally related to this compound, were synthesized and tested for their inhibitory activity against leukotriene D4 and ovalbumin-induced bronchospasm, contributing to the study of anti-inflammatory agents (Musser et al., 1987).
Antiinflammatory and Analgesic Activities
Research on 1-aryl-1H-pyrazole-5-acetic acids, which include derivatives of 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate, revealed significant antiinflammatory and analgesic activities in animal models, contributing to the development of new pharmaceutical agents (Menozzi et al., 1994).
Methionine Salvage Pathway and Apoptosis
4-Methylthio-2-oxobutanoic acid (MTOB), which is part of the methionine salvage pathway and structurally related to the acid , was found to inhibit the growth of human cell lines and induce apoptosis, suggesting a potential therapeutic application in cancer treatment (Tang et al., 2006).
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVNQBKNSPKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390356 | |
Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33446-14-9 | |
Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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